molecular formula C20H20O6 B026775 Shuterin CAS No. 105377-77-3

Shuterin

Cat. No. B026775
CAS RN: 105377-77-3
M. Wt: 356.4 g/mol
InChI Key: DLXOCNCDPKONDY-VQTJNVASSA-N
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Description

Shuterin is a type of flavonoid . The chemical name for Shuterin is (2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one . It appears as a powder and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .


Molecular Structure Analysis

The molecular formula of Shuterin is C20H20O6 and it has a molecular weight of 356.37 . The SMILES notation is CC(=CCC1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)O)C .


Physical And Chemical Properties Analysis

Shuterin is a powder and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It is a type of flavonoid and is stored in desiccated form at -20°C .

Scientific Research Applications

  • Cancer Immunotherapy : Shuterin enhances the proliferation and cytotoxicity of NK cells, which makes it a promising agent for cancer immunotherapy. This effect is achieved by increasing the expression levels of Granzyme B and IFN-γ through the MAPK and Ras/Raf signaling pathways (Lin et al., 2022).

  • Phytoalexin in Legumes : It is a novel 3-hydroxyflavanone phytoalexin found in the papilionate legume Shuteria vestita. Phytoalexins are substances produced by plants that have antimicrobial properties (Ingham, Tahara, & Dziedzic, 1986).

  • Antioxidant Activity : Shuterin and other compounds from Ficus thonningii display potent antioxidant activity. Antioxidants are important for neutralizing harmful free radicals in the body (Ango et al., 2016).

Mechanism of Action

Shuterin has been found to enhance the cytotoxicity of the Natural Killer Leukemia Cell Line KHYG-1 by increasing the expression levels of Granzyme B and IFN-γ through the MAPK and Ras/Raf Signaling Pathways .

properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-10(2)3-8-13-14(22)9-15-16(17(13)23)18(24)19(25)20(26-15)11-4-6-12(21)7-5-11/h3-7,9,19-23,25H,8H2,1-2H3/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXOCNCDPKONDY-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909478
Record name 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Shuterin

CAS RN

105377-77-3
Record name Shuterin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105377773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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